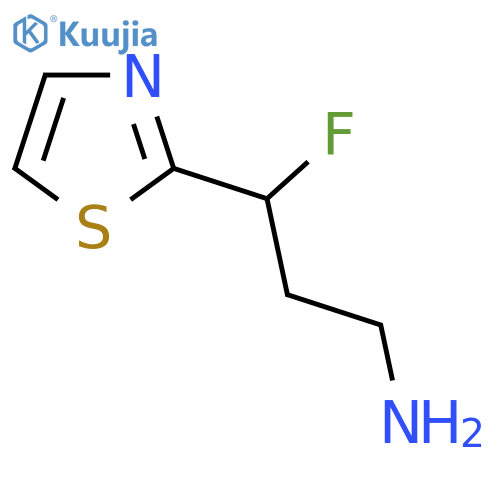

Cas no 2229419-13-8 (3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine)

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine

- EN300-1803358

- 2229419-13-8

-

- インチ: 1S/C6H9FN2S/c7-5(1-2-8)6-9-3-4-10-6/h3-5H,1-2,8H2

- InChIKey: OCMRPCNYMRKXIM-UHFFFAOYSA-N

- SMILES: S1C=CN=C1C(CCN)F

計算された属性

- 精确分子量: 160.04704763g/mol

- 同位素质量: 160.04704763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 10

- 回転可能化学結合数: 3

- 複雑さ: 102

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- XLogP3: 0.6

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803358-0.1g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1803358-10.0g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1803358-5g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 5g |

$3894.0 | 2023-09-19 | ||

| Enamine | EN300-1803358-2.5g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1803358-0.05g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1803358-0.25g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1803358-0.5g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1803358-1.0g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1803358-5.0g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1803358-1g |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine |

2229419-13-8 | 1g |

$1343.0 | 2023-09-19 |

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amineに関する追加情報

Professional Introduction to 3-Fluoro-3-(1,3-thiazol-2-yl)propan-1-amine (CAS No. 2229419-13-8)

3-Fluoro-3-(1,3-thiazol-2-yl)propan-1-amine, identified by the CAS number 2229419-13-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoro substituent and a thiazole ring moiety makes it a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine consists of a propylamine backbone linked to a thiazole ring, which is further substituted with a fluorine atom. This specific arrangement of functional groups contributes to its reactivity and potential biological activity. The fluoro group is known for its ability to enhance metabolic stability and binding affinity, making it a valuable component in the design of novel therapeutic agents.

In recent years, there has been a growing interest in the development of compounds incorporating heterocyclic structures, such as thiazole, due to their wide range of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiazole ring into 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine not only enhances its pharmacological potential but also opens up avenues for structural modifications to optimize its biological efficacy.

The fluorine atom in 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine plays a crucial role in modulating the compound's pharmacokinetic properties. Fluorine substitution can influence the compound's lipophilicity, solubility, and metabolic pathways, thereby affecting its overall bioavailability and therapeutic efficacy. This makes 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine a versatile scaffold for designing drugs with improved pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development by analyzing their interactions with biological targets. The combination of experimental data and computational predictions provides a comprehensive understanding of the compound's mechanism of action and potential therapeutic applications.

The synthesis of 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the synthesis process. These methods not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.

In conclusion, 3-fluoro-3-(1,3-thiazol-2-yloxy)propananamin (CAS No. 2229419138) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this are likely to play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.

2229419-13-8 (3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine) Related Products

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)